molecular formula C18H17N7O B2508209 (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)methanone CAS No. 2034583-22-5

(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)methanone

Cat. No. B2508209
CAS RN: 2034583-22-5
M. Wt: 347.382
InChI Key: UOGFGPJMJDIYBZ-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are a class of heterocyclic compounds containing nitrogen atoms. They are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves various techniques. For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives including 1,3-diphenyl-2- (1H-1,2,4-triazol-1-yl) propan-1-ones .


Molecular Structure Analysis

The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives are complex and involve multiple steps. The exact reactions would depend on the specific derivatives being synthesized .


Physical And Chemical Properties Analysis

The physical and chemical properties of these derivatives can vary widely. For instance, one derivative, 4-triphenyl-3-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (10f), has a melting point of 185–188 °C .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)methanone”, also known as “1-{1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carbonyl}-2,3-dihydro-1H-indole”.

Anticancer Agents

The compound has shown potential as an anticancer agent. The 1,2,4-triazole moiety is known for its ability to inhibit cancer cell proliferation by interfering with DNA synthesis and repair mechanisms. Studies have demonstrated that derivatives of 1,2,4-triazole exhibit significant cytotoxic activity against various cancer cell lines, including breast, lung, and cervical cancers .

Antibacterial Agents

1,2,4-Triazole derivatives, including the compound , have been explored for their antibacterial properties. These compounds can inhibit bacterial growth by targeting essential bacterial enzymes and proteins. They have shown effectiveness against a range of bacterial strains, including drug-resistant varieties .

Antifungal Agents

The compound also holds promise as an antifungal agent. The 1,2,4-triazole ring is a common feature in many antifungal drugs due to its ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to fungal cell death .

Antiviral Agents

Research has indicated that 1,2,4-triazole derivatives can act as antiviral agents. These compounds can inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells. They have shown activity against viruses such as influenza and herpes simplex virus .

Anti-inflammatory Agents

The compound has potential applications as an anti-inflammatory agent. The 1,2,4-triazole moiety can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes. This makes it a candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antioxidant Agents

1,2,4-Triazole derivatives have been studied for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases .

Enzyme Inhibitors

The compound can act as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. This property is useful in designing drugs for metabolic disorders, such as diabetes and obesity, by modulating enzyme activity to achieve therapeutic effects .

Neuroprotective Agents

Research has suggested that 1,2,4-triazole derivatives may have neuroprotective effects. These compounds can protect neurons from damage caused by oxidative stress and excitotoxicity, making them potential candidates for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

These applications highlight the versatility and potential of the compound in various fields of scientific research. Each application leverages the unique chemical properties of the 1,2,4-triazole moiety to achieve therapeutic effects.

If you have any specific questions or need further details on any of these applications, feel free to ask!

BMC Chemistry MDPI Pharmaceuticals Springer Link IntechOpen RSC Publishing

Mechanism of Action

While the mechanism of action for the specific compound you mentioned is not available, some 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines. For example, compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line .

Safety and Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

2,3-dihydroindol-1-yl-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O/c26-18(24-6-5-13-3-1-2-4-15(13)24)14-8-23(9-14)16-7-17(21-11-20-16)25-12-19-10-22-25/h1-4,7,10-12,14H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGFGPJMJDIYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)methanone

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